molecular formula C17H16ClN5O2S2 B2700893 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide CAS No. 1203022-69-8

2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide

Cat. No. B2700893
CAS RN: 1203022-69-8
M. Wt: 421.92
InChI Key: SIIHRXXRUBUBHN-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O2S2 and its molecular weight is 421.92. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Aryl Monoazo Organic Compounds Synthesis

Research has focused on the synthesis of novel heterocyclic aryl monoazo organic compounds, which include derivatives similar in structure to the specified chemical. These compounds are synthesized through condensation reactions involving thiazole derivatives. The novel synthesized thiazole-selenium disperse dyes, derived from these compounds, have been applied for dyeing polyester fabrics, exhibiting high efficiency based on in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This suggests potential applications in creating sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Antihypertensive α-Blocking Agents

Another study explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, utilizing compounds with structural similarities to the specified chemical as starting materials. The pharmacological screening revealed that many of these compounds have good antihypertensive α-blocking activity and low toxicity, indicating their potential as therapeutic agents (Abdel-Wahab et al., 2008).

Antimicrobial Agents

Research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones showed these novel class compounds, similar in structure to the specified chemical, exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The compounds were assessed for cytotoxic activity against mammalian Vero cell line, showing antibacterial activity at non-cytotoxic concentrations, which could imply potential for developing new antibacterial agents (Palkar et al., 2017).

Antitumor Activity

A study on antitumor imidazotetrazines discusses the synthesis and chemistry of compounds with a similar thiazole component. One particular compound demonstrated curative activity against L-1210 and P388 leukemia, acting potentially as a prodrug modification of a known triazene, indicating the relevance of thiazole derivatives in antitumor research (Stevens et al., 1984).

properties

IUPAC Name

2-[[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S2/c1-9-13(15(25)23(2)3)27-17(19-9)22-14(24)12-8-26-16(21-12)20-11-6-4-5-10(18)7-11/h4-8H,1-3H3,(H,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIHRXXRUBUBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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